N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, also known as 3,4-Methylenedioxy-N-ethylamphetamine or MDEA, is a synthetic compound belonging to the amphetamine class. Its molecular formula is C₁₂H₁₈ClNO₂, and it has a molecular weight of approximately 243.73 g/mol. This compound is characterized by a benzodioxole structure, which contributes to its unique pharmacological properties and psychoactive effects similar to its structural analogs, such as 3,4-methylenedioxymethamphetamine (MDMA) .
MDEA is classified as an entactogen, a novel therapeutic class that promotes emotional openness and empathy. It has been identified as a potential agent in psychotherapy due to its ability to facilitate emotional connection and introspection . The compound is synthesized for research purposes and has applications in the pharmaceutical industry, particularly in the development of psychoactive drugs .
The synthesis of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride typically involves several multi-step processes:
This method ensures high yields and stereoselectivity while minimizing waste by avoiding heavy metals during synthesis.
The molecular structure of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride features a benzodioxole moiety that contributes to its psychoactive properties. The structure can be represented as follows:
The specific arrangement of atoms within the molecule influences its pharmacological activity and interaction with biological targets .
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride participates in various chemical reactions that are significant for synthesizing derivatives with altered pharmacological profiles:
These reactions are crucial for understanding MDEA's role in both therapeutic applications and recreational use.
The mechanism of action for N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride involves:
This complex interaction with neurotransmitter systems underlies its psychoactive effects.
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its application in drug formulation and research.
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride has several scientific applications:
The compound's unique characteristics make it valuable for both therapeutic uses and research into new pharmacological agents.
The 1,3-benzodioxole scaffold emerged as a structurally significant pharmacophore in psychoactive drug development during the mid-20th century. Alexander Shulgin's pioneering work on phenethylamine derivatives, documented in PiHKAL (Phenethylamines I Have Known And Loved), first described the synthesis of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine (commonly termed Ethyl-K or EBDP). This compound represents a deliberate structural modification of the prototypical entactogen MDA (3,4-methylenedioxyamphetamine), where the N-methyl group was replaced by an ethyl substituent [2] [9]. The benzodioxole ring system—characterized by a methylenedioxy bridge (-O-CH₂-O-) fused to a benzene ring—confers enhanced metabolic stability and altered receptor binding profiles compared to simple phenethylamines. Early pharmacological investigations of such derivatives aimed to explore structure-activity relationships (SAR) governing serotonin receptor affinity and monoamine transporter interactions, though Ethyl-K itself remains poorly characterized relative to analogs like MDMA or MDA [2] [7] [9].
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride belongs to the N-substituted amphetamine class within the broader phenethylamine family. Its systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine hydrochloride, reflecting three key structural features:
Table 1: Systematic and Common Nomenclature of the Compound
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine hydrochloride |
Synonyms | N-Ethyl-MDA; MDE; 3,4-Methylenedioxy-N-ethylamphetamine hydrochloride |
Molecular Formula | C₁₂H₁₇NO₂·HCl (C₁₂H₁₈ClNO₂) |
CAS Registry Number | 3057998 (CID) / 328529-93-7 (for (R)-enantiomer) [1] [3] |
SMILES Notation | Cl.CCN[C@H](C)CC1=CC=C2OCOC2=C1 (stereospecific for (R)-enantiomer) |
InChI Key | IBDIPBWIXJRJQM-SBSPUUFOSA-N (stereospecific) [3] |
Stereochemistry plays a critical role in its pharmacological profile. The chiral alpha-carbon exists as enantiomers, with the (R)-configuration exhibiting distinct receptor binding properties. X-ray crystallography and spectroscopic analyses confirm the hydrochloride salt formation at the tertiary amine, enhancing stability and crystallinity [3]. The benzodioxole ring adopts a nearly planar conformation, with the ethylamino side chain extending perpendicularly to the ring plane, influencing its interactions with biological targets [7].
As an N-ethyl analog of MDA, this compound provides critical insights into SAR trends governing phenethylamine bioactivity. Key pharmacological distinctions arise from the N-alkyl substitution:
Table 2: Structural Comparison with Key Analogues
Compound | R₁ (Alpha Carbon) | R₂ (Nitrogen) | Pharmacological Class |
---|---|---|---|
MDA (Tenamfetamine) | -CH₃ | -H | SNDRA; 5-HT₂ agonist |
MDE (Ethyl-K) | -CH₃ | -CH₂CH₃ | Entactogen/stimulant (putative) |
MDMA (Midomafetamine) | -CH₃ | -CH₃ | Primary entactogen |
MBDB (Methyl-J) | -CH₂CH₃ | -CH₃ | Entactogen with reduced potency |
Despite its classification as a Class A drug under the UK Misuse of Drugs Act [2], the compound’s limited pharmacological characterization underscores its value as a chemical probe. Research focuses on how N-alkyl chain length influences:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7